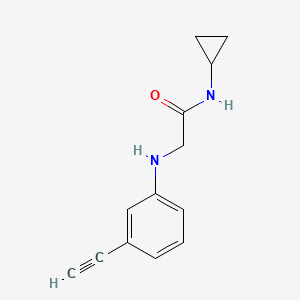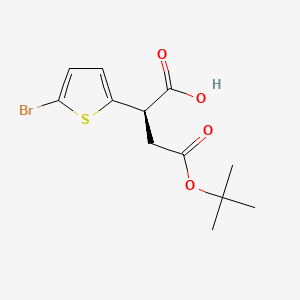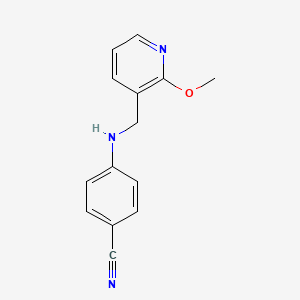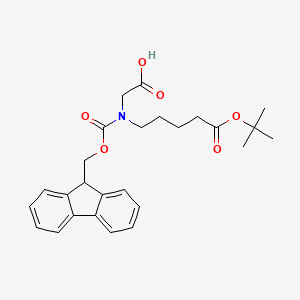
N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pentyl Chain: The protected glycine is then reacted with a tert-butyl ester of a pentanoic acid derivative to introduce the pentyl chain. This reaction is typically carried out under basic conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors would facilitate the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Deprotected Glycine Derivative: Removal of the Fmoc group yields the free amino derivative.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and proteins, where the Fmoc group protects the amino group during chain elongation.
Biology
Bioconjugation: It can be used in the preparation of bioconjugates for studying protein-protein interactions and other biological processes.
Medicine
Drug Development: The compound may serve as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Material Science: It can be used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the selectivity of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the pentyl chain, used in peptide synthesis.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Contains a shorter chain, used in similar applications.
Uniqueness
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is unique due to its specific structure, which combines the protective Fmoc group with a pentyl chain, making it suitable for specialized applications in peptide synthesis and bioconjugation.
Propriétés
Formule moléculaire |
C26H31NO6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)14-8-9-15-27(16-23(28)29)25(31)32-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,28,29) |
Clé InChI |
LISBIRXDRLHWQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


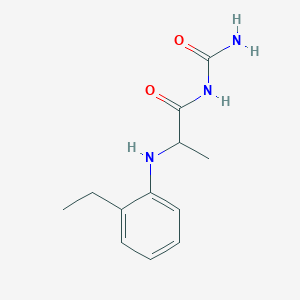

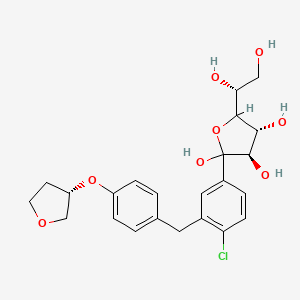
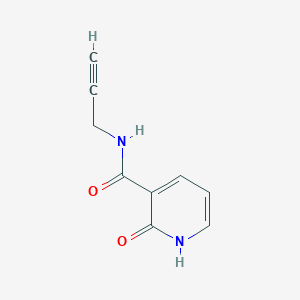
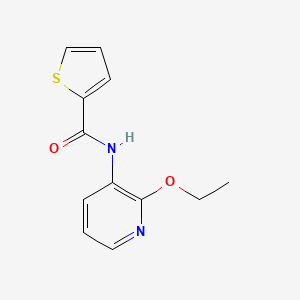
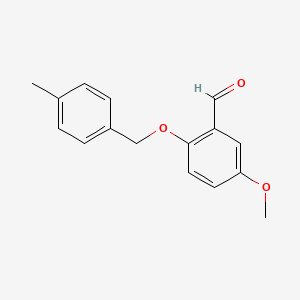
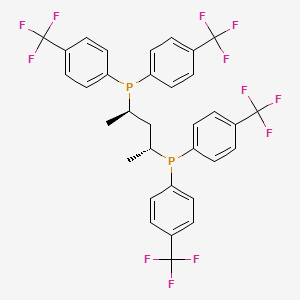

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
